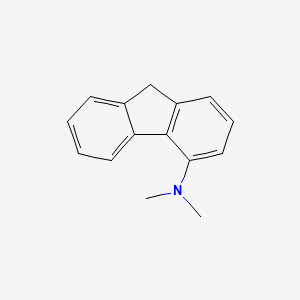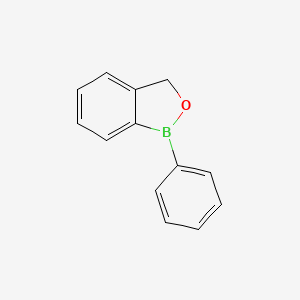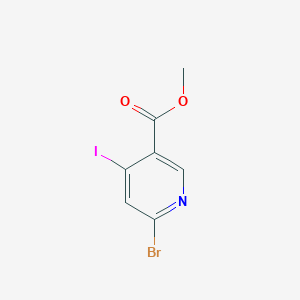
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is a derivative of glucofuranose, a type of sugar molecule. This compound is characterized by the presence of a cyclohexylidene group at the 1,2 positions and a methoxy group at the 3 position of the glucofuranose ring. It has the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can be synthesized through the reaction of glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (cyclohexylidene) at the 1,2 positions of the glucofuranose ring. The methoxy group at the 3 position can be introduced through methylation using methyl iodide and a base such as sodium hydride .
Industrial Production Methods
the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: Studied for its potential role in biological processes involving carbohydrates.
Medicine: Investigated for its potential use in the development of carbohydrate-based drugs, including antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses
作用機序
The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .
類似化合物との比較
Similar Compounds
1,2-O-Cyclohexylidene-a-D-glucofuranose: Similar structure but lacks the methoxy group at the 3 position.
1,25,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose: Contains additional cyclohexylidene groups and a methyl group at the 3 position
Uniqueness
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is unique due to the presence of both the cyclohexylidene group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in carbohydrate chemistry and a potential candidate for drug development .
特性
IUPAC Name |
1-(6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJXRQWFMLKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)










![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
